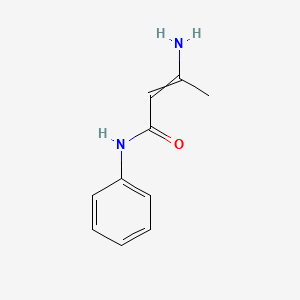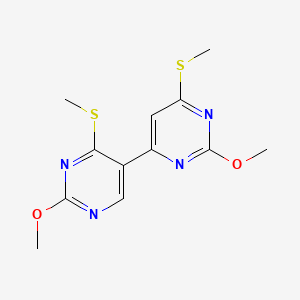![molecular formula C12H16O3 B14606842 3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 57624-55-2](/img/structure/B14606842.png)
3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene is a macrocyclic compound known for its unique structure and versatile applications. This compound features a bicyclic framework with three oxygen atoms and multiple double bonds, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triene precursor with a suitable oxidizing agent to form the desired bicyclic structure. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the double bonds within the structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to partially or fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene: Another macrocyclic compound with a similar bicyclic structure but containing nitrogen atoms instead of oxygen.
3,6,9-Tris(methylenebutyl phosphonic acid)-3,6,9-15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene: A derivative with additional functional groups, used in coordination chemistry.
Uniqueness
3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene is unique due to its oxygen-containing bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
57624-55-2 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
3,6,9-trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
InChI |
InChI=1S/C12H16O3/c1-2-11-8-12(3-1)10-15-7-5-13-4-6-14-9-11/h1-3,8H,4-7,9-10H2 |
InChI-Schlüssel |
GBFXQDPBIPTONL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=CC(=CC=C2)COCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
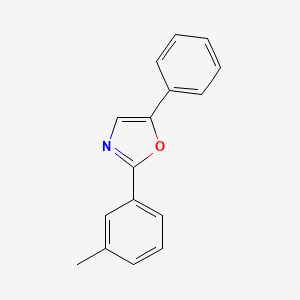
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
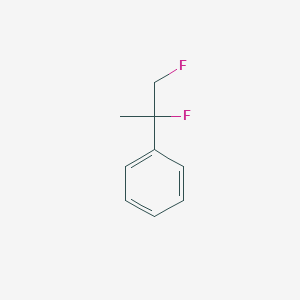
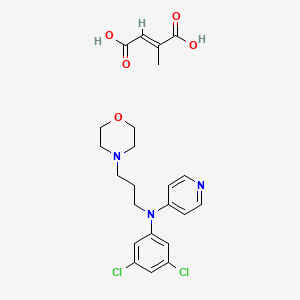

![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
